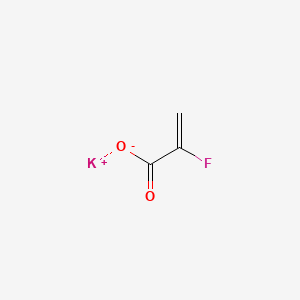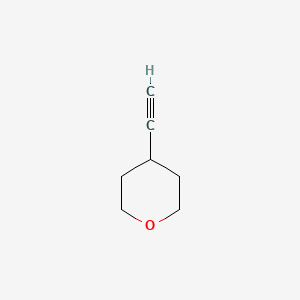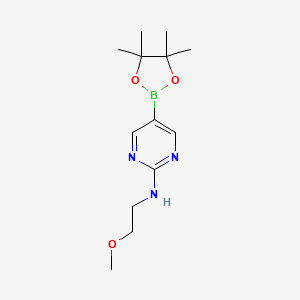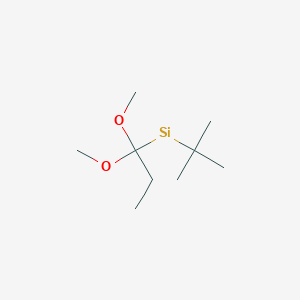
(R)-(-)-1-Cyclohexylethyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiocyanates are a class of small molecular compounds with the structure of –N=C=S. They are abundant in Brassicaceae or Cruciferae vegetables such as broccoli, radish, and cabbage . They can be artificially synthesized when used as food additives or essential oils .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
Isothiocyanate is a class of small molecular compounds with the structure of –N=C=S . The classification of isothiocyanates depends on the types of their substrates – glucosinolates that have three different types according to their structure: aliphatic, terpenoids, and aromatic compounds .
Chemical Reactions Analysis
The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .
Physical And Chemical Properties Analysis
Isothiocyanates are a family of organic chemicals which have one or more N=C=O functional groups bonded to the molecule . Commercially available isocyanate preparations are either solids or viscous liquids .
Aplicaciones Científicas De Investigación
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been studied extensively for its potential applications in pharmaceuticals, food additives, and cosmetics. In pharmaceuticals, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has been used in the treatment of various diseases such as asthma, arthritis, and cancer. In food additives, this compound has been used to enhance the flavor and aroma of food. In cosmetics, this compound has been used as a preservative and skin conditioning agent.
Mecanismo De Acción
(R)-(-)-1-Cyclohexylethyl isothiocyanate has been shown to act as an inhibitor of enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. In addition, this compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been shown to reduce the production of reactive oxygen species, which can damage cells and lead to inflammation. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-(-)-1-Cyclohexylethyl isothiocyanate has several advantages for laboratory experiments. It is a highly efficient compound, with yields of up to 97%. In addition, it is relatively safe and non-toxic, making it suitable for long-term use in laboratory experiments. However, there are also some limitations to using this compound for laboratory experiments. It is a relatively expensive compound and is not readily available, making it difficult to obtain in large quantities. In addition, its effects can vary depending on the concentration and duration of exposure, making it difficult to standardize experiments.
Direcciones Futuras
There are several potential future directions for (R)-(-)-1-Cyclohexylethyl isothiocyanate research. First, further research is needed to better understand the mechanism of action of this compound and its effects on various cellular pathways. Second, further studies are needed to explore the potential applications of this compound in pharmaceuticals and cosmetics. Third, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and asthma. Finally, further research is needed to explore the potential synergistic effects of this compound with other compounds, such as vitamins and minerals.
Métodos De Síntesis
(R)-(-)-1-Cyclohexylethyl isothiocyanate can be synthesized from 1-cyclohexyl-2-thioethanol (CTE) and isothiocyanic acid (HNCS). In the first step, CTE is reacted with HNCS in an acidic medium to form an intermediate product, 1-cyclohexyl-2-thiocyanic acid (CTCA). In the second step, CTCA is reacted with sodium hydroxide in a basic medium to form this compound. The reaction is highly efficient, with yields of up to 97%.
Safety and Hazards
Propiedades
IUPAC Name |
[(1R)-1-isothiocyanatoethyl]cyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMWHCFHXACMCZ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


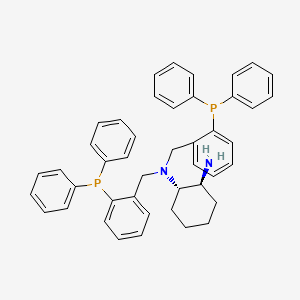
![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)

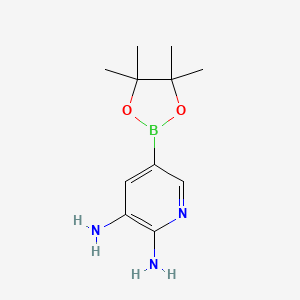
![1-(Benzo[d][1,3]dioxol-4-yl)piperazine hydrochloride](/img/structure/B598589.png)
![7-(Bromomethyl)imidazo[1,2-A]pyridine](/img/structure/B598590.png)

